N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-methoxybenzamide
Description
Introduction and Background
Chemical Classification and Structural Features
N-{2-[(Benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-methoxybenzamide belongs to the thieno[3,4-c]pyrazole class of heterocyclic compounds, which integrate a thiophene ring fused with a pyrazole moiety. The compound’s structure includes the following key features:
- Thieno[3,4-c]pyrazole Core : A bicyclic system comprising a thiophene ring fused at the 3,4-positions to a pyrazole ring. This scaffold is known for its planar geometry and electronic properties, which facilitate interactions with biological targets.
- Benzylcarbamoyl Methyl Substituent : A -CH2-C(=O)-NH-benzyl group attached to the pyrazole nitrogen at position 2. This group enhances lipophilicity and may influence binding affinity through π-π stacking interactions.
- 3-Methoxybenzamide Moiety : A methoxy-substituted benzamide at position 3 of the thieno[3,4-c]pyrazole core. The methoxy group (-OCH3) contributes to electron-donating effects, potentially modulating the compound’s pharmacokinetic properties.
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₄H₂₄N₄O₃S |
| Molecular Weight | 448.54 g/mol |
| IUPAC Name | This compound |
| Key Functional Groups | Thieno[3,4-c]pyrazole, benzylcarbamoyl, methoxybenzamide |
| Hybridization | sp² (aromatic rings) and sp³ (methyl groups) |
The compound’s synthesis typically involves multi-step reactions, including cyclocondensation of hydrazine derivatives with thiophene precursors, followed by functionalization via amidation and alkylation.
Historical Context and Evolution of Thieno[3,4-c]pyrazole Derivatives
Thieno[3,4-c]pyrazole derivatives emerged in the late 20th century as analogs of pyrazole-based therapeutics. Early work focused on their anti-inflammatory and analgesic potential, as demonstrated by Menozzi et al. (1992), who reported that 1-aryl-4H-thieno[3,4-c]pyrazol-4-ones exhibited significant anti-inflammatory activity in rodent models. These findings spurred interest in structural modifications to enhance efficacy and selectivity.
Key milestones include:
- 1990s : Discovery of 4-fluorophenyl-substituted thieno[3,4-c]pyrazoles with dual anti-inflammatory and platelet antiaggregating activities, outperforming acetylsalicylic acid in vitro.
- 2000s : Introduction of carboxamide and sulfonamide substituents to improve metabolic stability and bioavailability.
- 2010s–Present : Exploration of N-alkyl and N-aryl modifications to target specific enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4).
The evolution of these derivatives underscores their versatility in addressing multifactorial diseases, from inflammation to cancer.
Rationale for Investigating this compound
The investigation of this compound is driven by three factors:
- Structural Uniqueness : The combination of a benzylcarbamoyl methyl group and 3-methoxybenzamide introduces steric and electronic effects that may enhance target binding compared to earlier derivatives. Computational studies suggest that the methoxy group could improve solubility, while the benzylcarbamoyl moiety may increase membrane permeability.
- Biological Precedent : Analogous compounds, such as 1-benzyl-3-methyl-N-(pyridin-3-ylmethyl)thieno[2,3-c]pyrazole-5-carboxamide, have demonstrated nanomolar affinity for kinase targets, indicating the therapeutic potential of carboxamide-substituted thienopyrazoles.
- Gaps in Existing Research : While earlier studies focused on anti-inflammatory applications, this compound’s structure suggests unexplored avenues in neurodegenerative or oncological research, particularly given the prevalence of benzamide motifs in histone deacetylase (HDAC) inhibitors.
Ongoing research aims to correlate its structural features with biological activity, leveraging techniques such as X-ray crystallography and molecular docking simulations.
Properties
IUPAC Name |
N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-29-17-9-5-8-16(10-17)22(28)24-21-18-13-30-14-19(18)25-26(21)12-20(27)23-11-15-6-3-2-4-7-15/h2-10H,11-14H2,1H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDQJQDOOCFTDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C3CSCC3=NN2CC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-methoxybenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[3,4-c]pyrazole core, which can be achieved through cyclization reactions involving appropriate precursors. For instance, the reaction of 5-amino-3-methylthio-1H-pyrazole-4-carbonitrile with α-haloketones under basic conditions can yield the thieno[3,4-c]pyrazole scaffold .
This can be accomplished through nucleophilic substitution reactions, where the thieno[3,4-c]pyrazole intermediate is reacted with benzyl isocyanate and 3-methoxybenzoyl chloride under controlled conditions . The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and may require the presence of catalysts or base agents to facilitate the reactions.
Industrial Production Methods
These include optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for efficient processing, and utilizing advanced purification techniques such as chromatography and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Benzyl isocyanate, 3-methoxybenzoyl chloride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-methoxybenzamide has a wide range of scientific research applications, including:
Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting signal transduction pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
2-Methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide ()
This compound shares the thieno[3,4-c]pyrazole core but differs in substituents:
- R1 (Position 3): 2-Methylbenzamide (vs. 3-methoxybenzamide in the target compound).
- R2 (Position 2): Phenyl group (vs. benzylcarbamoylmethyl in the target).
Key Comparisons:
- The benzylcarbamoylmethyl substituent in the target introduces additional hydrogen-bonding sites (amide NH and carbonyl) and increased steric bulk, which may influence receptor binding or metabolic stability compared to the simpler phenyl group .
Pyrazole-Based Benzamide Derivatives
N-Ethyl-2-(5-methyl-2H-pyrazol-3-yl)benzamide ()
This compound lacks the fused thiophene ring but retains a benzamide-pyrazole scaffold:
- Core Structure: Isolated pyrazole ring (vs. fused thienopyrazole in the target).
- Substituents: Ethyl group on the amide nitrogen and a 5-methylpyrazol-3-yl group.
Key Comparisons:
- The 3-methoxybenzamide group in the target may offer better electronic modulation for interactions with polar residues in enzymes compared to the ethyl-substituted benzamide in this analog .
Benzamide Derivatives with Directing Groups
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
This compound features an N,O-bidentate directing group:
- Substituents: 3-Methylbenzamide with a 2-hydroxy-1,1-dimethylethyl group.
Key Comparisons:
- The benzylcarbamoylmethyl group in the target compound could act as a directing group in metal-catalyzed C–H functionalization reactions, similar to the N,O-bidentate group in this analog. However, the target’s bulkier benzyl moiety may alter regioselectivity or reaction efficiency .
Structural and Functional Comparison Table
Biological Activity
N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a thieno[3,4-c]pyrazole core, which is known for its diverse biological properties. The molecular formula is with a molecular weight of approximately 484.998 g/mol.
Antiproliferative Activity
Research has indicated that compounds with similar structures exhibit notable antiproliferative effects against various cancer cell lines. For instance, derivatives of thieno[3,4-c]pyrazole have demonstrated selective activity against breast cancer cell lines (MCF-7), with IC50 values in the range of 1.2 to 5.3 µM for certain derivatives . While specific data for this compound remains limited, its structural analogs suggest potential efficacy in inhibiting tumor growth.
The mechanism by which this compound exerts its biological effects likely involves modulation of key signaling pathways and enzyme inhibition. Specifically, it is believed to interact with various molecular targets within the body:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Receptor Binding : It may bind to receptors that play a crucial role in cancer progression and metastasis.
Research Findings
A study focusing on the synthesis and biological evaluation of thieno[3,4-c]pyrazole derivatives highlighted their potential as therapeutic agents. These compounds were shown to affect cellular mechanisms such as apoptosis and cell cycle regulation. The introduction of substituents like methoxy groups has been linked to enhanced biological activity due to increased lipophilicity and improved binding affinity to target sites .
Case Studies
- Study on Antiproliferative Effects : A recent investigation into a series of thieno[3,4-c]pyrazole derivatives revealed that modifications at the benzylamino position significantly influenced antiproliferative activity against MCF-7 cells. The most effective compounds had multiple methoxy or hydroxy substituents on the phenyl ring .
- Mechanistic Insights : Another study provided insights into the molecular interactions between thieno[3,4-c]pyrazole derivatives and their biological targets. It was found that these compounds could modulate signaling pathways associated with cancer cell survival and proliferation.
Summary Table of Biological Activities
| Activity | Description | IC50 Values |
|---|---|---|
| Antiproliferative | Inhibits growth of cancer cells (e.g., MCF-7) | 1.2 - 5.3 µM |
| Enzyme Inhibition | Modulates key enzymes involved in cancer pathways | Variable |
| Receptor Binding | Interacts with receptors affecting tumor growth | Under investigation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
